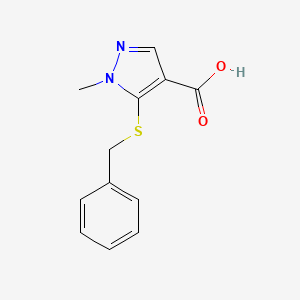

虾青素,(9Z)-

描述

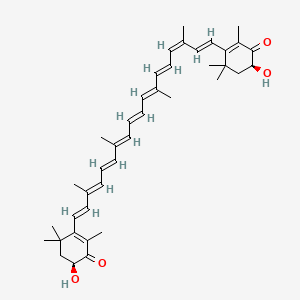

Astaxanthin is a lipid-soluble orange-red pigment in the family of the xanthophylls, which are the oxygenated derivatives of carotenoids . It is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . It is found in microalgae, yeast, bacteria, phytoplankton, a few fungi, and marine animals . It is used as a food colorant in fish feed to provide the desirable reddish-orange pigmentation in crustacean and farmed fish .

Synthesis Analysis

Astaxanthin is produced by the green alga Haematococcus pluvialis in response to stressful environmental conditions . During encystment several cellular shifts occur, such as the initiation of carotenogenesis and accumulation of reactive oxygen species (ROS) intracellularly . The relationship between astaxanthin accumulation and ROS production were quantified in H. pluvialis .

Molecular Structure Analysis

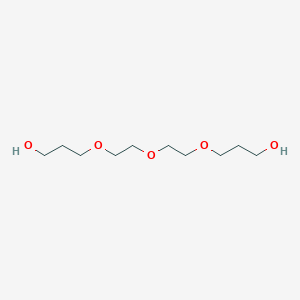

Astaxanthin has a molecular formula of C40H52O4 and an average mass of 596.839 Da . It consists of two terminal ionone rings joined by a polyene chain which provides its light-absorption features and chemical properties . The diastereomers 9Z-, and 13Z-astaxanthin, and two di-Z-forms were detected .

Chemical Reactions Analysis

Astaxanthin derived from natural sources occurs in the form of various esters and stereomers . An enzymolysis-based astaxanthin quantification method was developed to hydrolyze astaxanthin esters and determine free astaxanthin in all its diastereomeric forms .

Physical And Chemical Properties Analysis

Astaxanthin is a lipid-soluble pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound . The presence of the hydroxyl functional groups and the hydrophobic hydrocarbons render the molecule amphiphilic .

科学研究应用

Antioxidant Activity

Astaxanthin is known for its potent antioxidant properties . It acts as a free-radical scavenger , which can help protect cells from damage. The 9Z-astaxanthin has been found to have higher DPPH radical-scavenging activity .

Anti-Inflammatory Properties

Astaxanthin has been shown to have anti-inflammatory effects . This could potentially be beneficial in the treatment of chronic inflammatory diseases.

Anti-Apoptosis

Astaxanthin has anti-apoptotic properties . This means it can prevent or delay cell death, which is a crucial aspect in many biological processes and diseases.

Anticancer Agent

Astaxanthin has been studied for its potential as an anticancer agent . Its antioxidant and anti-inflammatory properties can contribute to its anticancer effects.

Anti-Diabetes

Astaxanthin has been used as a preventive agent against diabetes . It can potentially help regulate blood sugar levels and improve insulin sensitivity.

Cardio-Protection

Astaxanthin has been shown to have cardioprotective effects . It can potentially help protect the heart and cardiovascular system from damage.

Neurodegenerative Disorders

Astaxanthin has been studied for its potential use in preventing neurodegenerative disorders . Its antioxidant properties can help protect neurons from damage.

Skin Health

Astaxanthin has been found to be effective in reducing skin ageing and has promising cosmetical potential . It improves moisture content and elasticity and reduces wrinkles .

作用机制

Target of Action

Astaxanthin primarily targets interleukin-6 (IL-6) , a key inflammatory factor . IL-6 plays a crucial role in the inflammatory response and is often escalated in conditions of oxidative stress and inflammation . By targeting IL-6, Astaxanthin can effectively alleviate inflammation and oxidative stress .

Mode of Action

Astaxanthin interacts with its targets through antioxidant mechanisms. It inhibits the translocation and activation of NF-κB , a protein complex that controls the transcription of DNA and cytokine production . Astaxanthin also activates p53 and inhibits STAT3 , thereby protecting against cell damage and reducing injury from inflammatory cytokines .

Biochemical Pathways

Astaxanthin affects several biochemical pathways. It inhibits the NF-κB pathway, mitigating the production of inflammatory factors . It also influences the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis . The modulation of these pathways helps Astaxanthin exert its anti-inflammatory and antioxidant effects .

Pharmacokinetics

Astaxanthin exhibits dose-dependent pharmacokinetics following intravenous administration due to the saturable hepatic metabolism of the compound . Its pharmacokinetics are dose-independent following oral administration . The compound’s absorption follows the flip-flop model, and it undergoes significant first-pass metabolism, with hepatic and gastrointestinal first-pass extraction ratios of approximately 0.490 and 0.901, respectively .

Result of Action

Astaxanthin’s action results in significant anti-inflammatory and antioxidant effects. It alleviates oxidative stress, facilitates cellular repair, and attenuates inflammation . It also exhibits protective effects against cell damage and reduces injury from inflammatory cytokines . Furthermore, Astaxanthin has been found to have higher antioxidant activity than other isomers in various assays .

Action Environment

Environmental factors can influence the action of Astaxanthin. For instance, light exposure can induce the isomerization process of Astaxanthin, leading to changes in its isomeric distribution . Moreover, the stability of Astaxanthin isomers varies with pH, suggesting that they may be converted after passing the gastric phase in vivo .

未来方向

Astaxanthin has shown a variety of its biological activities and health benefits, such as antioxidant, anti-inflammatory, anti-apoptosis, anticancer, anti-obesity, anti-diabetes, and cardioprotection . The beneficial properties and safety profile of astaxanthin indicate that this compound may be used for preventing progression or as an adjuvant in the treatment of cardiovascular diseases .

属性

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19-,30-20+/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-QHKQXWLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Astaxanthin, (9Z)- | |

CAS RN |

113085-04-4 | |

| Record name | Astaxanthin, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTAXANTHIN, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDS4HHC19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9-cis-Astaxanthin compare to its all-trans counterpart in terms of antioxidant activity?

A: Studies show that 9-cis-Astaxanthin exhibits a higher antioxidant activity in vitro compared to all-trans-Astaxanthin. [, ] This difference in activity can be attributed to the molecule's bent shape, which might allow for better interaction with free radicals. [, , ]

Q2: Can you elaborate on the impact of light, heat, and metal ions on the stability and isomerization of Astaxanthin, particularly the formation of 9-cis-Astaxanthin?

A: Research indicates that environmental factors can significantly impact Astaxanthin stability and induce isomerization. Exposure to daylight and ultrasonic treatment tends to favor the formation of 9-cis-Astaxanthin from the all-trans form. [] Similarly, the presence of metal ions, specifically Cu(II) in ethanol, can catalyze the conversion of trans-Astaxanthin to its cis-isomers, with 9-cis-Astaxanthin being a major product. This isomerization is influenced by the incubation time and the ratio of Cu(II) to Astaxanthin. []

Q3: What analytical techniques are commonly employed to identify and quantify 9-cis-Astaxanthin in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is widely used for analyzing 9-cis-Astaxanthin. Researchers employ reversed-phase HPLC with a C30 column and a gradient elution system to separate Astaxanthin esters and its isomers, including 9-cis-Astaxanthin. [, , , ] Photodiode Array Detection (PDA) helps identify and quantify different isomers based on their unique UV-visible spectral characteristics. [, , , ] Additionally, techniques like Gel Permeation Chromatography (GPC) are used for initial purification, followed by HPLC analysis. [] Mass Spectrometry (MS), coupled with HPLC or GC, provides accurate identification of Astaxanthin and its esters by determining their mass-to-charge ratios. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically microcoil NMR, allows for the unambiguous structural elucidation of Astaxanthin isomers, including 9-cis-Astaxanthin, even in complex mixtures. []

Q4: Are there any studies investigating the biological activities of 9-cis-Astaxanthin specifically?

A: While research on 9-cis-Astaxanthin's specific bioactivity is ongoing, its higher in vitro antioxidant capacity compared to all-trans-Astaxanthin [] highlights its potential health benefits. Further research is needed to explore its potential in various health conditions.

Q5: How do researchers isolate and purify 9-cis-Astaxanthin for further investigation?

A: 9-cis-Astaxanthin can be isolated and purified from natural sources or reaction mixtures using chromatographic techniques. Open Column Chromatography (OCC) is often employed as a preliminary purification step. [] Subsequently, more refined techniques like HPLC, utilizing C30 columns specifically designed to separate geometric isomers, are used to obtain high-purity 9-cis-Astaxanthin. [, , , ]

Q6: What is the significance of studying the geometrical isomers of Astaxanthin, like 9-cis-Astaxanthin?

A: Studying the different geometrical isomers of Astaxanthin is crucial because they can exhibit varying biological activities and bioavailability. [, , ] Understanding these differences is essential for developing effective astaxanthin-based products and for interpreting their effects in biological systems. For instance, 9-cis-Astaxanthin shows a higher antioxidant activity in vitro than the all-trans form, suggesting it might have a different mechanism of action or interact differently with biological targets. []

Q7: Are there any known methods to specifically increase the yield of 9-cis-Astaxanthin during extraction or production?

A: While research on targeted production of specific Astaxanthin isomers is ongoing, some studies suggest that manipulating environmental factors during cultivation can influence isomer ratios. For example, controlling light exposure and nutrient availability in Haematococcus pluvialis cultures could potentially enhance the production of desired isomers like 9-cis-Astaxanthin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

![2-[(9-benzyl-9H-purin-6-yl)amino]ethanol](/img/structure/B3319442.png)

![3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3319445.png)

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)